

# An In-depth Technical Guide to 5-[(Dimethylamino)methyl]-2-furanmethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-furanmethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-[(Dimethylamino)methyl]-2-furanmethanol**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in the development of therapeutic agents.

## Chemical Identity and Structure

CAS Number: 15433-79-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Name: **5-[(Dimethylamino)methyl]-2-furanmethanol**[\[1\]](#)

Synonyms: (5-((Dimethylamino)methyl)furan-2-yl)methanol, 5-(Dimethylaminomethyl)furfuryl alcohol, Ranitidine Amino Alcohol[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C<sub>8</sub>H<sub>13</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)

Molecular Weight: 155.19 g/mol [\[2\]](#)[\[3\]](#)

Structure:

- Canonical SMILES: CN(C)CC1=CC=C(O1)CO[\[1\]](#)[\[2\]](#)

- InChI: InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3[2][3]
- InChIKey: BQRQOLQFLNSWNV-UHFFFAOYSA-N[2][3]

## Physicochemical Properties

The quantitative physicochemical properties of **5-[(Dimethylamino)methyl]-2-furanmethanol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Physical State	Neat	[3]
Boiling Point	217.7°C at 760 mmHg	[1]
Flash Point	85.5°C	[1]
Density	1.088 g/cm <sup>3</sup>	[1]
Vapor Pressure	0.0762 mmHg at 25°C	[1]
pKa	14.02 ± 0.10 (Predicted)	[1]
logP	0.83350	[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)	[1]
Storage Temperature	Refrigerator, under inert atmosphere, Hygroscopic	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Exact Mass	155.094628657	[1]

## Applications in Drug Development

**5-[(Dimethylamino)methyl]-2-furanmethanol** is a significant building block in the synthesis of various pharmaceutical compounds.

- Intermediate for Ranitidine: It is a crucial intermediate in the synthesis of Ranitidine hydrochloride, a well-known H2 receptor antagonist used to decrease stomach acid production.[1][3][5][6]
- Histamine H2-Antagonists: The compound is utilized in the preparation of other histamine H2-antagonists that incorporate the 5-dimethylaminomethyl-2-furanmethylthio group.[7][8]
- Enzyme Inhibition: It has been identified as an inhibitor of monoamine oxidase B (MAO-B).[1][5]

## Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of **5-[(Dimethylamino)methyl]-2-furanmethanol** are provided below.

### Method 1: Synthesis from 2-Furanmethanol via Mannich Reaction

This protocol is adapted from the procedure described in US Patent 4,347,191.[6]

#### Materials:

- 2-Furanmethanol (furfuryl alcohol)
- bis(Dimethylamino)methane
- Acetic acid
- 40% aqueous Sodium Hydroxide
- Ethyl acetate
- Ice

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of 2-furanmethanol in 1000 ml of acetic acid.
- Cool the stirred solution to 10°C using an ice bath.
- Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled 2-furanmethanol solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
- Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.
- To the residue, add 200 g of ice and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide, while providing external cooling.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure.
- The resulting crude product can be purified by distillation to yield **5-[(dimethylamino)methyl]-2-furanmethanol** (yields of 76-94% have been reported).[7][8]

#### Method 2: Synthesis from 5-Hydroxymethylfurfural

This method is based on a synthetic route described in Chinese Patent CN104059036A.[9]

#### Materials:

- 5-Hydroxymethylfurfural
- Formic acid
- N,N-Dimethylformamide (DMF)
- Water

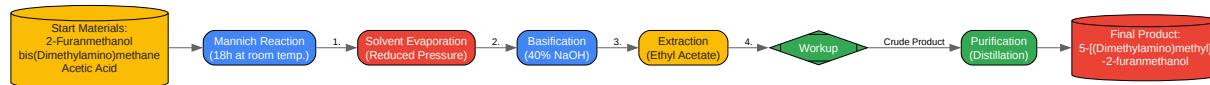
- 40% Sodium hydroxide solution
- Ethyl acetate

Procedure:

- In a 50 mL round-bottom flask, add 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide.
- Add 6 g of 5-hydroxymethylfurfural to the mixture and ensure it is fully dissolved.
- Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours.
- After the reaction is complete, recover the solvent by distillation.
- Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.
- Extract the mixture three times with 100 mL of ethyl acetate.
- Combine the ethyl acetate layers and recover the solvent by distillation to obtain the crude product of **5-[(dimethylamino)methyl]-2-furanmethanol**.
- The crude product is then purified by distillation under reduced pressure (130-133°C at 2000Pa) to yield the final product with a reported yield of over 95%.<sup>[9]</sup>

## Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-[(Dimethylamino)methyl]-2-furanmethanol** from 2-furanmethanol.



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Caption: Synthesis workflow of **5-[(Dimethylamino)methyl]-2-furanmethanol**.

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Email: [info@benchchem.com](mailto:info@benchchem.com)